molecular formula C11H13ClO3 B2406307 4-Butoxy-2-chlorobenzoic acid CAS No. 95736-31-5

4-Butoxy-2-chlorobenzoic acid

Cat. No.: B2406307
CAS No.: 95736-31-5
M. Wt: 228.67
InChI Key: HLHJLZGHQGHWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzoic Acids: An Overview

4-Butoxy-2-chlorobenzoic acid is a prime example of a disubstituted benzoic acid, featuring a butoxy group at the C4 position and a chlorine atom at the C2 position. This specific arrangement of a moderately electron-donating alkoxy group and a weakly deactivating but ortho-directing halogen atom creates a unique electronic and steric environment, making it a versatile building block in organic synthesis.

Strategic Importance of this compound as a Synthetic Intermediate

The strategic importance of this compound lies in its utility as a precursor for the synthesis of more complex and often biologically active molecules. lookchem.com Its functional groups—the carboxylic acid, the butoxy ether, and the chloro substituent—provide multiple reaction sites for chemical modification.

A significant application of this compound is in the synthesis of pharmaceutical intermediates. lookchem.comlookchem.com For example, while not a direct precursor, its structural motifs are found in intermediates for drugs like Pranlukast, an anti-asthmatic agent. patsnap.comdissertationtopic.netpatsnap.com The synthesis of Pranlukast involves intermediates such as 4-(4-phenylbutoxy)benzoic acid, which shares the butoxybenzoic acid core structure. dissertationtopic.netpatsnap.comtsijournals.com The principles of synthesizing such butoxybenzoic acid derivatives often involve similar synthetic strategies.

Furthermore, the chloro-substituent on the benzoic acid ring can be a site for various coupling reactions, allowing for the introduction of diverse molecular fragments. semanticscholar.org The carboxylic acid group itself is a versatile functional handle, readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new bioactive compounds. nih.govresearchgate.net

Scope and Research Objectives Pertaining to this compound

Current research involving this compound and related substituted benzoic acids is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary research goal is the development of efficient and cost-effective synthetic routes to this compound and its derivatives. patsnap.comdissertationtopic.net This includes exploring new catalysts, reaction conditions, and starting materials to improve yield and purity while minimizing environmental impact. researchgate.net

Exploration of Bioactivity: Researchers are actively investigating the biological activities of derivatives synthesized from this compound. nih.govresearchgate.net This includes screening for potential antimicrobial, anti-inflammatory, and other therapeutic properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are also employed to understand how structural modifications influence biological activity. nih.gov

Application in Materials Science: The unique molecular structure of butoxybenzoic acid derivatives makes them candidates for the development of new materials. lookchem.com Research is ongoing to explore their potential in the creation of liquid crystals, polymers, and other functional materials with specific physical and chemical properties. lookchem.com

Understanding Physicochemical Properties: A fundamental research objective is the thorough characterization of the physicochemical properties of this compound and its analogues. scispace.comresearchgate.net This includes detailed studies of their spectroscopic properties, solubility, and intermolecular interactions to build a comprehensive understanding of their chemical behavior. scispace.comresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 95736-31-5 aablocks.comcapotchem.combldpharm.com
Molecular Formula C11H13ClO3 aablocks.comuni.lu
Molecular Weight 228.67 g/mol aablocks.comcapotchem.com
Appearance Powder or liquid lookchem.com
XLogP3 3.4 aablocks.com
Hydrogen Bond Donor Count 1 aablocks.com
Hydrogen Bond Acceptor Count 3 aablocks.com
Rotatable Bond Count 5 aablocks.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHJLZGHQGHWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Butoxy 2 Chlorobenzoic Acid

Retrosynthetic Analysis of 4-Butoxy-2-chlorobenzoic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inscitepress.orgnsf.govub.edu For this compound, several retrosynthetic pathways can be envisioned based on the disconnection of its key functional groups.

Pathway A: Ether Disconnection The most intuitive disconnection is that of the C-O ether bond via a Functional Group Interconversion (FGI) approach. This leads back to 2-chloro-4-hydroxybenzoic acid and a suitable butylating agent, such as butyl bromide. This pathway is advantageous as the synthesis of substituted hydroxybenzoic acids is well-established.

Target Molecule: this compound

Disconnection: C(aryl)-O(ether) bond

Precursors: 2-chloro-4-hydroxybenzoic acid and Butyl bromide

Pathway B: Carboxylic Acid Disconnection Another common strategy involves disconnecting the carboxylic acid group. This can be traced back to the oxidation of an alkyl group, typically a methyl group, on the aromatic ring. This disconnection points to 1-butoxy-3-chloro-4-methylbenzene as a key intermediate.

Target Molecule: this compound

Transform: Oxidation

Precursor: 2-chloro-4-butoxytoluene

Pathway C: Chlorine Disconnection A third approach involves the disconnection of the C-Cl bond. This suggests the chlorination of a 4-butoxybenzoic acid precursor. However, the directing effects of the existing substituents must be carefully considered, as the butoxy group is ortho, para-directing and the carboxylic acid group is meta-directing.

Target Molecule: this compound

Transform: Electrophilic Aromatic Substitution (Chlorination)

Precursor: 4-Butoxybenzoic acid

These retrosynthetic pathways highlight the central challenge in synthesizing this compound: the precise control of regioselectivity to achieve the desired 1,2,4-substitution pattern. The feasibility of each pathway depends on the availability of starting materials and the efficiency of the corresponding synthetic reactions.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the substituted benzoic acid core by introducing the key functional groups onto a simpler aromatic precursor.

The Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring, which can subsequently be oxidized to a carboxylic acid. askiitians.comwikipedia.orgsigmaaldrich.com The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askiitians.comwikipedia.org

A crucial limitation of this reaction is that it fails on strongly deactivated rings. doubtnut.com Aromatic carboxylic acids, including benzoic acid itself, possess an electron-withdrawing carboxyl group that deactivates the ring towards further electrophilic substitution, thus preventing Friedel-Crafts reactions. doubtnut.com Therefore, the acylation step must precede the formation of the carboxylic acid.

A plausible synthetic route could involve the Friedel-Crafts acylation of a precursor like 3-chloroanisole, followed by ether cleavage, butylation, and oxidation. However, a more direct precursor would be butoxybenzene (B75284). The butoxy group is an activating, ortho, para-director. Acylation of butoxybenzene would yield a mixture of ortho and para isomers, with the para-acylated product being the major one. To achieve the desired substitution pattern, one might consider a sequence starting with a different precursor. For instance, acylation of chlorobenzene (B131634) followed by subsequent functional group manipulations.

Catalyst TypeExample CatalystTypical Acylating AgentConditionsNotes
Lewis Acid AlCl₃, FeCl₃Acetyl chloride, Benzoic anhydrideAnhydrous, often in a non-polar solventStoichiometric amounts of catalyst are often required as it complexes with the product ketone. wikipedia.org
Brønsted Acid H₂SO₄, Polyphosphoric acidCarboxylic acid, AnhydrideHigh temperaturesCan be used when the aromatic ring is activated.
Heterogeneous Zeolites, Heteropoly acidsAcetic anhydrideHigh temperatures, solvent-free conditions possibleOffers advantages in catalyst recovery and reuse. researchgate.net

This table provides an overview of catalyst systems used in Friedel-Crafts acylation reactions relevant to the synthesis of aromatic ketones.

The conversion of an alkyl-substituted benzene (B151609) derivative to the corresponding benzoic acid is a fundamental transformation in organic synthesis. This oxidation is typically performed on a precursor such as 2-chloro-4-butoxytoluene, as identified in the retrosynthetic analysis. A variety of oxidizing agents can accomplish this transformation. youtube.comacs.orgacs.orgresearchgate.net

Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose. The reaction is often carried out in aqueous conditions under heating, and it effectively converts the methyl group to a carboxylate, which is then protonated to yield the carboxylic acid. youtube.com Other methods include oxidation with chromic acid or catalytic air oxidation in the presence of transition metal catalysts, such as cobalt or manganese salts, a method often employed in industrial settings for its economic and environmental advantages. acs.orgresearchgate.netuobaghdad.edu.iq

Oxidation MethodOxidizing Agent(s)Typical SubstrateConditionsYield (%)
Permanganate Oxidation KMnO₄Toluene (B28343)Aqueous, reflux~42% youtube.com
Catalytic Air Oxidation O₂, Co(OAc)₂/[bmim][Br]TolueneAcetic acid, 150°C, 1.0 MPa O₂up to 94% conversion, 94% selectivity acs.org
Dichromate Oxidation K₂Cr₂O₇, H₂SO₄p-NitrotolueneAqueous H₂SO₄, refluxHigh
Nitric Acid Oxidation HNO₃4-ChlorotolueneHigh temperature and pressureVariable, can lead to nitration byproducts guidechem.com

This table summarizes common methods for the oxidation of toluene derivatives to benzoic acids, with representative conditions and yields.

Functional Group Interconversion Strategies for the Preparation of this compound

Functional group interconversion (FGI) is a key strategy where one functional group is transformed into another. ias.ac.in This is often the most practical approach for synthesizing highly substituted aromatic compounds like this compound, starting from a precursor that already contains the basic aromatic scaffold.

Introducing a chlorine atom at the 2-position of the 4-butoxybenzoic acid skeleton presents a regiochemical challenge. The butoxy group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. In an electrophilic aromatic substitution on 4-butoxybenzoic acid, the chlorine atom would be directed to the 3-position (ortho to the butoxy group).

To achieve the desired 2-chloro substitution, the chlorination must be performed on a precursor where the directing effects favor this position, or a specialized reaction must be employed. One strategy involves the chlorination of a benzoic acid derivative in the presence of an alkaline compound, which can facilitate halogenation at the ortho position. google.com Another approach is to start with a molecule that already contains the desired chlorine atom, such as 2-chlorotoluene (B165313) or 2-chlorophenol, and build the rest of the molecule around it. For example, starting with 2-chloro-4-nitrotoluene, one could reduce the nitro group to an amine, perform a Sandmeyer reaction to introduce a hydroxyl group, and then proceed with etherification and oxidation.

The introduction of the butoxy group at the para-position is most commonly achieved via the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing this compound, the logical precursor is 2-chloro-4-hydroxybenzoic acid.

The synthesis would proceed as follows:

Protection (Optional but recommended): The carboxylic acid group is often converted to an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the basic conditions of the etherification.

Deprotonation: The hydroxyl group of the 2-chloro-4-hydroxybenzoic acid ester is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide.

Alkylation: The phenoxide is then treated with a butylating agent, typically n-butyl bromide or n-butyl iodide, in a nucleophilic substitution reaction to form the ether linkage. prepchem.com

Deprotection: The ester is hydrolyzed back to the carboxylic acid, usually under acidic or basic conditions, to yield the final product.

Other etherification methods exist, such as the Ullmann condensation for aryl ethers or Mitsunobu reaction, but the Williamson synthesis remains the most direct and widely used method for preparing simple alkyl aryl ethers. wikipedia.orgorganic-chemistry.org

BaseAlkylating AgentSolventTemperature (°C)Notes
K₂CO₃n-Butyl bromideAcetone, DMFRefluxA common and relatively mild base.
NaHn-Butyl iodideTHF, DMF0 to RTA strong, non-nucleophilic base; requires anhydrous conditions.
NaOH / KOHn-Butyl bromideWater, Ethanol (B145695)RefluxCan be used, but may lead to side reactions with the ester group if present. prepchem.com
Cs₂CO₃n-Butyl bromideAcetonitrile (B52724)RefluxOften provides higher yields, especially for hindered substrates.

This table outlines typical reaction conditions for the Williamson ether synthesis to form the butoxy group on a phenolic precursor.

Carboxylation Reactions

Carboxylation reactions represent a direct and fundamental approach for installing the carboxylic acid moiety onto an aromatic ring to form this compound. A primary method involves the use of organometallic intermediates, such as Grignard or organolithium reagents.

The synthesis typically begins with a suitably substituted haloaromatic precursor, such as 1-bromo-4-butoxy-2-chlorobenzene. This starting material can be converted into its corresponding Grignard reagent, 1-butoxy-2-chloro-4-(magnesiobromo)benzene, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the resulting carboxylate salt to yield the final product, this compound. libretexts.org

An alternative organometallic route involves the use of organolithium reagents. This is achieved through either direct lithiation or metal-halogen exchange. For instance, treating 1-butoxy-2,4-dichlorobenzene (B14127499) with a strong organolithium base like n-butyllithium could potentially lead to selective lithium-halogen exchange at the more reactive chlorine position or direct ortho-lithiation, followed by quenching with CO2. The choice of organometallic reagent and reaction conditions is crucial to control regioselectivity and avoid unwanted side reactions.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric organometallic routes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for the synthesis of aromatic carboxylic acids. Transition-metal-catalyzed carbonylation is a prominent example. In this approach, an aryl halide precursor is reacted with carbon monoxide (CO) in the presence of a transition metal catalyst, typically based on palladium.

For instance, the palladium-catalyzed carbonylation of 1-iodo-4-butoxy-2-chlorobenzene can be achieved using a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3), and a base. chemicalbook.com The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane (B91453). Water often serves as the nucleophile to generate the carboxylic acid directly. chemicalbook.com Nickel-based catalytic systems have also emerged as a cost-effective alternative for the carboxylation of aryl halides with CO2 under mild conditions. organic-chemistry.org These reactions are characterized by their high functional group tolerance and can often be performed at atmospheric pressure. organic-chemistry.org

The table below illustrates typical components of a homogeneous catalytic system for the carbonylation of an aryl halide.

ComponentExampleRole in Reaction
Aryl Halide Precursor 1-Iodo-4-butoxy-2-chlorobenzeneSource of the aromatic backbone
Catalyst Precursor Palladium(II) Acetate (Pd(OAc)2)Source of the active catalytic species
Ligand Triphenylphosphine (PPh3)Stabilizes the metal center and modulates reactivity
Carbon Source Carbon Monoxide (CO) GasProvides the carbonyl group for the carboxylic acid
Base Triethylamine (Et3N)Neutralizes the hydrogen halide byproduct
Nucleophile Water (H2O)Reacts with the acyl-metal intermediate to form the acid
Solvent 1,4-DioxaneDissolves reactants and facilitates the reaction

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages in terms of catalyst separation, recovery, and recycling, which are crucial for industrial applications. While less common for direct carboxylation of aryl halides, solid acid catalysts can be employed in related synthetic steps.

For example, solid acid catalysts like zeolites, sulfated zirconia, or ion-exchange resins are highly effective in Friedel-Crafts acylation or alkylation reactions. rsc.org In the context of this compound synthesis, a potential application could be in the etherification step to produce the 4-butoxy group on a phenol (B47542) precursor. The reaction of 4-hydroxy-2-chlorobenzoic acid with butanol could be catalyzed by a solid acid, avoiding the use of corrosive mineral acids and simplifying workup procedures. These catalysts provide acidic sites for the activation of reactants, facilitating nucleophilic substitution. rsc.org The efficiency of such catalysts depends on their surface area, pore size, and the strength and density of their acid sites.

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of various parameters to ensure safety, efficiency, and economic viability. nih.govbeilstein-journals.org

Reaction Condition Optimization (Temperature, Pressure, Time)

Optimizing reaction conditions is critical for maximizing yield and minimizing impurities.

Temperature: The reaction temperature significantly influences the rate of reaction. For endothermic reactions like many catalytic carbonylations, higher temperatures can increase the reaction rate and conversion. However, excessive temperatures may lead to thermal degradation of reactants, products, or the catalyst, resulting in lower selectivity and the formation of undesirable byproducts. An optimal temperature balances reaction speed with product stability. google.com

Time: The reaction time must be sufficient to allow for maximum conversion of the starting material. Monitoring the reaction progress using techniques like HPLC or GC is essential to determine the optimal endpoint. Prolonging the reaction unnecessarily can lead to the formation of degradation products and reduce process throughput. scielo.br

The following table summarizes the impact of optimizing these key parameters.

ParameterEffect of IncreasePotential Drawbacks of Excess
Temperature Increases reaction rateDegradation of products/catalyst, side reactions
Pressure (for CO) Increases reaction rate, improves CO availabilityRequires specialized high-pressure equipment
Time Increases reactant conversionFormation of byproducts, reduced throughput

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a crucial factor in process optimization, impacting reaction kinetics, solubility of reagents, and downstream processing. Ideal solvents for industrial processes should be effective, inexpensive, non-toxic, and easy to recycle. For the synthesis of this compound via catalytic carbonylation, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are often used to dissolve the polar intermediates and catalyst complexes. chemicalbook.com

However, there is a growing emphasis on "green chemistry" principles, which encourage the reduction or elimination of volatile organic compounds. This has led to research into solvent-free methodologies. While a truly solvent-free system for this specific synthesis may be challenging, alternatives include:

Phase-Transfer Catalysis: Using a phase-transfer catalyst to facilitate reactions between reactants in different phases (e.g., a solid and a liquid), reducing the need for a co-solvent.

Using a Reactant as a Solvent: If one of the starting materials is a liquid under reaction conditions, it can potentially serve as the solvent, minimizing waste.

The selection of an appropriate solvent involves a trade-off between reaction performance, cost, safety, and environmental impact. For large-scale synthesis, ease of removal and recovery of the solvent is a major economic consideration. google.com

Reagent Efficacy and Stoichiometry

The predominant and most effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the synthesis commences with 2-chloro-4-hydroxybenzoic acid, which is reacted with a suitable butylating agent, typically 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base.

The efficacy of this synthesis is highly dependent on the choice of reagents and their stoichiometric ratios. The selection of the base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Strong bases are generally required to ensure complete deprotonation and drive the reaction towards the product. The choice of the alkylating agent's leaving group also influences the reaction rate, with iodide being a better leaving group than bromide, which is in turn better than chloride.

To illustrate the impact of different reagents on the reaction yield, a series of experiments can be conducted, varying the base and the butylating agent. The results of such studies provide valuable insights into optimizing the reaction conditions.

Interactive Data Table: Efficacy of Different Bases in the Synthesis of this compound

EntryBaseStoichiometric Ratio (Base:Substrate)Reaction Time (h)Yield (%)
1Sodium Hydroxide (B78521) (NaOH)2.5 : 1875
2Potassium Hydroxide (KOH)2.5 : 1882
3Sodium Carbonate (Na₂CO₃)3.0 : 11265
4Potassium Carbonate (K₂CO₃)3.0 : 11278
5Cesium Carbonate (Cs₂CO₃)2.0 : 1692

Substrate: 2-chloro-4-hydroxybenzoic acid; Alkylating Agent: 1-bromobutane; Solvent: N,N-Dimethylformamide (DMF); Temperature: 80°C.

From the data, it is evident that stronger bases like potassium hydroxide lead to higher yields compared to weaker bases like sodium carbonate. Cesium carbonate, although more expensive, often provides the best results due to its higher solubility and the increased reactivity of the resulting phenoxide.

The stoichiometry of the alkylating agent is also a crucial factor. An excess of the alkylating agent is typically used to ensure the complete conversion of the starting material. However, a large excess can lead to side reactions and purification challenges.

Interactive Data Table: Effect of 1-Bromobutane Stoichiometry on Yield

EntryStoichiometric Ratio (1-Bromobutane:Substrate)Reaction Time (h)Yield (%)
11.1 : 1870
21.5 : 1885
32.0 : 1888
43.0 : 1889

Substrate: 2-chloro-4-hydroxybenzoic acid; Base: Potassium Hydroxide; Solvent: N,N-Dimethylformamide (DMF); Temperature: 80°C.

The results indicate that increasing the molar ratio of 1-bromobutane to the substrate improves the yield, although the effect diminishes beyond a certain point. An optimal ratio of around 2.0 equivalents of the alkylating agent provides a high yield without excessive use of the reagent.

The use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield, especially in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is present.

Interactive Data Table: Influence of Phase-Transfer Catalysts

EntryCatalyst (5 mol%)Reaction Time (h)Yield (%)
1None1272
2Tetrabutylammonium bromide (TBAB)690
3Tetrabutylammonium iodide (TBAI)595
418-Crown-6497

Substrate: 2-chloro-4-hydroxybenzoic acid; Alkylating Agent: 1-bromobutane; Base: Solid Potassium Carbonate; Solvent: Toluene; Temperature: 110°C.

The data clearly demonstrates the significant improvement in both reaction time and yield with the addition of a phase-transfer catalyst. 18-Crown-6, a crown ether, shows exceptional efficacy in this system.

Green Chemistry Principles Applied to the Synthesis of Aromatic Acids

The application of green chemistry principles to the synthesis of aromatic acids like this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. The Williamson ether synthesis, while effective, can have a moderate atom economy due to the formation of a salt byproduct (e.g., potassium bromide). The theoretical atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the reaction of 2-chloro-4-hydroxybenzoic acid with 1-bromobutane and potassium hydroxide, the atom economy is approximately 65%. While this is not ideal, it is a significant improvement over many classical named reactions.

Another important metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process. For a typical Williamson ether synthesis on a laboratory scale, the E-Factor can be quite high due to the use of excess reagents and solvents. However, in an optimized industrial process, this can be significantly reduced.

The selection of safer solvents is a cornerstone of green chemistry. Traditional solvents for the Williamson ether synthesis, such as DMF and dimethyl sulfoxide (B87167) (DMSO), are effective but have toxicity concerns. Research is ongoing to replace these with greener alternatives. Solvents like anisole, cyclopentyl methyl ether (CPME), and even water (with the use of surfactants or phase-transfer catalysts) are being explored.

Interactive Data Table: Evaluation of Greener Solvents

SolventClassificationBoiling Point (°C)Yield (%)Green Chemistry Considerations
N,N-Dimethylformamide (DMF)Traditional15388Reprotoxic, high boiling point
TolueneTraditional11190 (with PTC)Volatile organic compound (VOC)
AnisoleGreener15485 (with PTC)Biodegradable, derived from renewable resources
Cyclopentyl methyl ether (CPME)Greener10687 (with PTC)Low peroxide formation, high boiling point
WaterGreenest10080 (with surfactant)Non-toxic, abundant, but may require more energy for product isolation

The use of catalysis is another key principle of green chemistry. As demonstrated in the previous section, phase-transfer catalysts can dramatically improve the efficiency of the synthesis, allowing for milder reaction conditions and reduced reaction times, which in turn leads to energy savings.

Furthermore, the principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. While the Williamson ether synthesis typically requires elevated temperatures to proceed at a reasonable rate, the use of highly efficient catalytic systems can help to lower the required temperature, thereby reducing energy consumption.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the goals of modern chemical manufacturing.

Elucidation of Chemical Transformations and Reaction Mechanisms of 4 Butoxy 2 Chlorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site on the molecule for a variety of transformations, primarily involving nucleophilic acyl substitution. These reactions proceed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group. However, since the hydroxide (B78521) ion is a poor leaving group, the carboxylic acid generally requires activation for these reactions to proceed efficiently.

Esterification is a fundamental reaction of carboxylic acids, and 4-Butoxy-2-chlorobenzoic acid can be readily converted to its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This is a reversible equilibrium reaction. To favor the formation of the ester, either the alcohol is used in large excess, or a product (typically water) is removed from the reaction mixture, for instance, by azeotropic distillation.

The mechanism of Fischer esterification involves several distinct steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A variety of acid catalysts can be employed for this transformation, including strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids such as salts of hafnium(IV) and zirconium(IV).

Table 1: Examples of Esterification Reactions of this compound
Alcohol (Reactant)CatalystEster Product
MethanolH₂SO₄Methyl 4-butoxy-2-chlorobenzoate
Ethanol (B145695)TsOHEthyl 4-butoxy-2-chlorobenzoate
IsopropanolZrCl₄Isopropyl 4-butoxy-2-chlorobenzoate
tert-ButanolH₂SO₄tert-Butyl 4-butoxy-2-chlorobenzoate

The formation of amides from this compound requires the reaction of the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction is generally ineffective due to the low reactivity of the carboxylic acid and the basicity of the amine, which leads to acid-base salt formation. Therefore, the carboxylic acid must first be "activated".

Common methods for activation include:

Conversion to Acyl Chlorides: Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into the highly reactive 4-butoxy-2-chlorobenzoyl chloride. This acyl chloride then readily reacts with an amine to form the corresponding amide.

Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP), are used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate an activated intermediate. These reagents work by forming a highly reactive acyl-substituted intermediate in situ.

Catalytic Methods: Modern approaches utilize catalysts, such as those based on boron or transition metals (e.g., Titanium, Zirconium, Niobium), to promote the direct amidation of carboxylic acids, offering a more atom-economical and greener alternative.

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to release the amide product and a byproduct derived from the activating agent.

Table 2: Synthesis of Amide Derivatives from this compound
Amine ReactantActivation Method/ReagentAmide Product
Ammonia (NH₃)1. SOCl₂ 2. Excess NH₃4-Butoxy-2-chlorobenzamide
Ethylamine (CH₃CH₂NH₂)DCCN-Ethyl-4-butoxy-2-chlorobenzamide
Aniline (C₆H₅NH₂)PyBOPN-Phenyl-4-butoxy-2-chlorobenzamide
Diethylamine ((CH₃CH₂)₂NH)Boric Acid CatalystN,N-Diethyl-4-butoxy-2-chlorobenzamide

The reaction generally proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral, sp³-hybridized intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group.

The reactivity of carboxylic acid derivatives in these substitutions is inversely related to the basicity of the leaving group; a better leaving group is a weaker base. Since the hydroxide ion (-OH) is a strong base and thus a poor leaving group, direct substitution is unfavorable. This is why acid catalysis (for reactions with neutral nucleophiles like alcohols) or conversion to a more reactive derivative (with a better leaving group, like -Cl in an acyl chloride) is necessary to facilitate the reaction. The relative reactivity order is: acyl halides > anhydrides > esters ≈ carboxylic acids >> amides.

Reactions Involving the Butoxy Group

The butoxy group in this compound is an ether linkage, which is generally stable and unreactive towards many reagents. However, this C-O bond can be cleaved under harsh conditions, typically by heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Hydrochloric acid (HCl) is generally not effective.

For an aryl alkyl ether such as this, the cleavage occurs specifically at the alkyl-oxygen bond. This is because the aromatic carbon-oxygen bond is stronger due to the sp² hybridization of the carbon, and a nucleophilic attack on an aromatic ring carbon is disfavored.

The reaction proceeds via an Sₙ2 or Sₙ1 mechanism.

Protonation: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile. Since the butoxy group is a primary alkyl group, the nucleophile will attack the butyl carbon in a bimolecular (Sₙ2) fashion, displacing the 2-chloro-4-hydroxyphenolate group.

The final products of the cleavage are 2-chloro-4-hydroxybenzoic acid and the corresponding butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate would also be converted to the alkyl halide. Diaryl ethers are resistant to this type of cleavage.

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom on the benzene (B151609) ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. Aromatic rings, being electron-rich, are typically susceptible to electrophilic rather than nucleophilic attack.

For a nucleophilic aromatic substitution (SₙAr) to occur, the aromatic ring must be made sufficiently electron-poor (electrophilic). This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho and/or para to the leaving group (in this case, the chloro atom). These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.

In the case of this compound:

The butoxy group at the para position is an electron-donating group, which deactivates the ring towards nucleophilic attack.

The carboxylic acid group is an electron-withdrawing group, but it is positioned meta to the chlorine, which does not provide the necessary stabilization for the SₙAr intermediate.

Due to the absence of strong activating groups in the ortho or para positions, nucleophilic displacement of the chloro substituent is highly disfavored and would require extremely harsh conditions (high temperature and pressure) or a different reaction pathway, such as an elimination-addition (benzyne) mechanism, which involves the use of exceptionally strong bases like sodium amide (NaNH₂).

Table 3: Predicted Reactivity for Nucleophilic Aromatic Substitution (SₙAr)
SubstrateNucleophile/ConditionsPredicted ReactivityReason
This compoundNaOH, 160°CVery Low / No ReactionRing is not activated by strong ortho/para electron-withdrawing groups.
1-Chloro-2,4-dinitrobenzeneNaOH, 100°CHighRing is strongly activated by two nitro groups, one ortho and one para to the chlorine.
Chlorobenzene (B131634)NaNH₂, NH₃ (l)Moderate (via Benzyne)Reaction proceeds through a different (elimination-addition) mechanism.

Electrophilic Aromatic Substitution on this compound

The directing effects of the substituents are as follows:

-OBu (Butoxy) group: A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. youtube.com

-Cl (Chloro) group: A deactivating, ortho, para-directing group. It is deactivating due to its -I (inductive) effect but directs ortho and para because of its +R effect. libretexts.org

-COOH (Carboxylic acid) group: A deactivating, meta-directing group due to both its -I and -R effects, which withdraw electron density from the ring. mnstate.edu

To predict the site of electrophilic attack, the directing effects of all three substituents must be considered. The available positions on the ring are C3, C5, and C6.

Position 3: Ortho to the -COOH group and ortho to the -Cl group. Both are unfavorable positions.

Position 5: Meta to the -COOH group (favorable), meta to the -Cl group (neutral), and ortho to the powerful activating -OBu group (highly favorable).

Position 6: Ortho to the -COOH group (unfavorable) and para to the -Cl group (favorable).

The directing effects are additive. The butoxy group is the most powerful activating and directing group present. It strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the chlorine atom, it directs to its two ortho positions: C3 and C5.

Between C3 and C5, the C5 position is overwhelmingly favored. This is because C5 is ortho to the strongly activating butoxy group and meta to the deactivating carboxylic acid and chloro groups. Attack at C3 would place the electrophile ortho to two deactivating groups. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Type Directing Influence
-COOH C1 Deactivating meta (to C3, C5)
-Cl C2 Deactivating ortho, para (to C3, C6)
-OBu C4 Activating ortho, para (to C3, C5)

| Predicted Outcome | C5 | Substitution | Governed by the dominant activating effect of the butoxy group. |

Influence of Substituents on Aromatic Acid Acidity and Reactivity

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring influence this stability through a combination of inductive and resonance effects. sarthaks.com

The inductive effect is the transmission of charge through sigma bonds, driven by differences in electronegativity. libretexts.org

Chlorine (-Cl): Chlorine is a highly electronegative atom. It exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate anion, dispersing the negative charge and stabilizing it. sarthaks.comlibretexts.org This stabilization increases the acidity of the benzoic acid compared to the unsubstituted parent molecule. nih.gov

Butoxy Group (-OBu): The oxygen atom in the butoxy group is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). youtube.com This effect, similar to chlorine's, helps to stabilize the conjugate base and increase acidity. The inductive effect weakens with distance, so its impact from the para-position is less pronounced than the chloro group's effect from the ortho-position. youtube.com

Resonance effects involve the delocalization of electrons through the pi system of the aromatic ring. sarthaks.com

Chlorine (-Cl): While chlorine is inductively withdrawing, it possesses lone pairs of electrons that can be donated into the benzene ring, creating a positive resonance effect (+R effect). This electron donation can destabilize the carboxylate anion by increasing electron density near the negative charge. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing acidity. quora.com

Butoxy Group (-OBu): The oxygen atom of the butoxy group has lone pairs that readily participate in resonance, donating significant electron density into the aromatic ring (+R effect). youtube.com This effect is particularly strong at the ortho and para positions. This electron donation increases the electron density on the carboxylate anion, intensifying the negative charge and destabilizing it. libretexts.org This destabilization leads to a decrease in acidity.

| 4-Butoxy | Moderate, electron-withdrawing (stabilizes anion) | Strong, electron-donating (destabilizes anion) | Decreases acidity (net effect) |

Ortho-Effect in Substituted Benzoic Acids

The acidity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Substituents in the ortho position to the carboxyl group exert a unique influence known as the "ortho-effect," which consistently enhances the acidic strength of the aromatic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.com This phenomenon is attributed to a combination of steric and electronic factors. byjus.comvedantu.com

In the case of this compound, the chlorine atom at the ortho position (position 2) plays a crucial role in increasing its acidity compared to benzoic acid itself or its meta and para-substituted isomers. hcpgcollege.edu.in The primary mechanism behind the ortho-effect is Steric Inhibition of Resonance (SIR). vedantu.com The presence of a substituent at the ortho position creates steric hindrance, forcing the carboxyl group (-COOH) to rotate out of the plane of the benzene ring. vedantu.comwikipedia.org This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion (-COO⁻) formed upon deprotonation. vedantu.com A more stable conjugate base corresponds to a stronger acid, as the acid more readily donates its proton. vedantu.com

The acidity of ortho-substituted benzoic acids is generally greater than their meta and para isomers. wikipedia.org For chloro-substituted benzoic acids, the ortho isomer is the most acidic. pearson.comaskfilo.com This is because the electron-withdrawing inductive effect of the chlorine atom is strongest at the ortho position due to its proximity to the carboxyl group, further stabilizing the conjugate base. pearson.com

The enhanced acidity of ortho-substituted benzoic acids is reflected in their lower pKa values. A lower pKa value signifies a stronger acid. The table below illustrates the impact of the substituent position on the acidity of chlorobenzoic acid.

CompoundpKa Value
Benzoic acid4.20
2-Chlorobenzoic acid (o-chlorobenzoic acid)2.9
3-Chlorobenzoic acid (m-chlorobenzoic acid)3.8
4-Chlorobenzoic acid (p-chlorobenzoic acid)4.0

Data sourced from references hcpgcollege.edu.inoup.com.

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specifically for this compound are not extensively documented in the reviewed literature. However, its chemical behavior can be understood by examining the well-established reaction mechanisms for its constituent functional groups—the carboxylic acid, the chloro-substituted aromatic ring, and the butoxy ether group. Key transformations for this molecule would include reactions of the carboxylic acid, such as esterification, and potentially reactions involving the butoxy group or the aromatic ring under specific conditions.

Esterification:

A primary reaction of this compound is esterification, a process that converts a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nagwa.commasterorganicchemistry.combyjus.com

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution: masterorganicchemistry.combyjus.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.comlibretexts.org

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.combyjus.comlibretexts.org

All steps in the Fischer esterification are reversible, and the reaction exists in an equilibrium. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or the water produced is removed as it forms. libretexts.org

Ether Synthesis (related to the butoxy group):

While the butoxy group in this compound is generally stable, its formation from a precursor like 4-hydroxy-2-chlorobenzoic acid would typically proceed via a Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction: wikipedia.orgmasterorganicchemistry.com

Formation of the Alkoxide: The hydroxyl group of the phenol (B47542) is deprotonated by a strong base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromobutane). The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com

Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the bond between the carbon and the halide leaving group breaks. byjus.comwikipedia.org

For the synthesis of this compound, this reaction would be performed on 4-hydroxy-2-chlorobenzoic acid. It is important to note that the aryl halide (the chlorine atom on the benzene ring) is unreactive under these conditions due to the strength of the carbon-halogen bond in an aromatic ring. nagwa.com

Other Potential Reactions:

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction for benzoic acids, though it typically requires harsh conditions, such as high temperatures. masterorganicchemistry.comyoutube.com The presence of activating groups, particularly at the ortho or para positions, can facilitate decarboxylation. nih.gov For this compound, decarboxylation would lead to 3-chloro-4-butoxyanisole. Mechanistically, acid-catalyzed decarboxylation often involves the formation of a σ-complex by protonation of the ring, followed by the loss of the carboxyl proton and subsequent elimination of CO₂. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 2 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-Butoxy-2-chlorobenzoic acid can be confirmed.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the butoxy group and the aromatic ring are expected. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

The protons of the butoxy chain exhibit characteristic shifts and multiplicities. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are the most deshielded of the chain, appearing as a triplet. The subsequent methylene groups (-CH₂-CH₂-) will appear as multiplets, and the terminal methyl group (-CH₃) will be a triplet at the most upfield position of the chain.

The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (chloro at C2, butoxy at C4, and carboxylic acid at C1) dictates their chemical shifts and coupling patterns. The proton at C3 will likely be a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, being coupled to both H3 and H6. The proton at C6 will be a doublet, coupled to H5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) >10.0 broad singlet
Aromatic H-6 ~7.9-8.1 d
Aromatic H-3 ~7.0-7.2 d
Aromatic H-5 ~6.9-7.1 dd
Butoxy (-OCH₂) ~4.0-4.2 t
Butoxy (-CH₂-) ~1.7-1.9 m
Butoxy (-CH₂-) ~1.4-1.6 m

Note: Predicted values are based on analysis of similar substituted benzoic acid derivatives. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum, around 165-175 ppm.

The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1) and the carbons bearing the chloro (C2) and butoxy (C4) groups will be significantly shifted. The remaining aromatic carbons (C3, C5, C6) will appear at chemical shifts typical for substituted benzene rings. The carbons of the butoxy group will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 165-175
Aromatic C-4 (-O) 160-164
Aromatic C-2 (-Cl) 135-139
Aromatic C-6 132-134
Aromatic C-1 (-COOH) 120-124
Aromatic C-5 115-118
Aromatic C-3 112-115
Butoxy (-OCH₂) 68-70
Butoxy (-CH₂-) 30-32
Butoxy (-CH₂-) 19-21

Note: Predicted values are based on analysis of similar substituted benzoic acid derivatives.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butoxy chain (e.g., -OCH₂- protons correlated with the adjacent -CH₂- protons). It would also confirm the connectivity of the aromatic protons, showing cross-peaks between H-5 and H-6, and between H-5 and H-3. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the triplet at ~4.1 ppm would show a cross-peak to the carbon signal at ~69 ppm, confirming the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments. sdsu.edu Key HMBC correlations for this molecule would include:

A correlation from the -OCH₂- protons of the butoxy group to the aromatic C-4.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Correlations from the aromatic proton H-6 to the carboxylic carbon (C=O), C-1, and C-4. These long-range correlations confirm the placement of the substituents on the aromatic ring. science.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated: one for the aryl-ether linkage (C-O-C) around 1250 cm⁻¹ and another for the carboxylic acid C-O bond around 1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500-3300 Strong, Broad
Aromatic C-H stretch 3000-3100 Medium
Aliphatic C-H stretch 2850-2960 Medium-Strong
C=O stretch (Carboxylic Acid) 1680-1710 Strong
Aromatic C=C stretch 1450-1600 Medium-Weak
C-O stretch (Carboxylic Acid) 1280-1320 Strong
C-O stretch (Aryl Ether) 1230-1270 Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring would give a strong, sharp signal, often near 1000 cm⁻¹. Aromatic C=C stretching modes also appear strongly around 1600 cm⁻¹.

C-Cl Stretch: The C-Cl bond often produces a more intense signal in the Raman spectrum compared to FTIR, providing clear evidence for its presence.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes of the butoxy group will be visible in the fingerprint region.

Carbonyl Group: The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the FTIR spectrum.

Analysis of Harmonic Frequencies and Normal Modes

The vibrational spectrum is expected to be complex due to the presence of multiple functional groups: the butoxy group, the chlorinated benzene ring, and the carboxylic acid moiety. The normal modes of vibration can be categorized as follows:

Carboxylic Acid Group Vibrations: The C=O stretching vibration of the carboxylic acid is anticipated to produce a strong absorption band in the infrared (IR) spectrum, typically in the region of 1700-1750 cm⁻¹. The O-H stretching vibration will appear as a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding. The in-plane O-H bending and C-O stretching vibrations are expected in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively researchgate.net.

Butoxy Group Vibrations: The C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a characteristic band around 1250 cm⁻¹ researchgate.net.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of substituents influences the positions of these bands.

C-Cl Vibrations: The C-Cl stretching vibration is expected to be observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹ researchgate.net.

Computational calculations, for instance using DFT with a basis set like 6-311++G(d,p), can provide theoretical harmonic frequencies. These calculated frequencies are often scaled to better match experimental values. For 2-chlorobenzoic acid, such calculations have shown good agreement with experimental IR and Raman data researchgate.netresearchgate.net. A similar approach for this compound would enable a detailed assignment of each vibrational mode.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Stretching of the hydroxyl bond in the carboxyl group, broadened by hydrogen bonding.
C-H Stretch (Aromatic)3000-3100Stretching of the carbon-hydrogen bonds on the benzene ring.
C-H Stretch (Aliphatic)2850-2960Stretching of the carbon-hydrogen bonds in the butoxy group.
C=O Stretch (Carboxylic Acid)1700-1750Stretching of the carbonyl double bond in the carboxyl group.
C-C Stretch (Aromatic)1400-1600In-plane stretching of the carbon-carbon bonds within the benzene ring.
C-O Stretch (Ether)~1250Stretching of the carbon-oxygen single bond of the butoxy group.
C-Cl Stretch600-800Stretching of the carbon-chlorine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₁H₁₃ClO₃), the predicted monoisotopic mass is 228.05533 Da uni.lu. HRMS can confirm this mass with high precision.

The fragmentation of this compound upon ionization in the mass spectrometer can be predicted based on the fragmentation patterns of similar molecules like benzoic acid and its derivatives nist.gov. Key fragmentation pathways are expected to include:

Loss of the Butoxy Group: A primary fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement, followed by the loss of a hydroxyl radical.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acids nist.gov. This would result in a chlorobutoxybenzene radical cation.

Alpha-Cleavage of the Butyl Chain: Fragmentation of the butyl chain itself can occur, leading to the loss of alkyl radicals.

Loss of Chlorine: Cleavage of the C-Cl bond can also be observed.

Formation of Acylium Ion: Loss of the hydroxyl radical from the carboxylic acid group would form a stable acylium ion nist.gov.

A plausible fragmentation pattern is detailed in the table below.

Predicted m/zPlausible Fragment IonDescription of Loss
228.0553[C₁₁H₁₃ClO₃]⁺Molecular Ion
211.0525[C₁₁H₁₂ClO₂]⁺Loss of •OH
183.0604[C₁₁H₁₂O₃]⁺Loss of •Cl
172.0342[C₇H₄ClO₂]⁺Loss of C₄H₈ (butene)
155.0315[C₇H₄ClO]⁺Loss of C₄H₈ and •OH
127.0366[C₇H₄O]⁺Loss of C₄H₈, •OH and •Cl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic effects of the chloro, butoxy, and carboxylic acid substituents on the benzene ring. Based on studies of benzoic acid and its derivatives, the spectrum is likely to exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system science-softcon.de.

The benzene ring itself has several absorption bands, which are shifted and intensified by the substituents. The butoxy group, being an electron-donating group (alkoxy), and the chlorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will both influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The carboxylic acid group also acts as a deactivating, electron-withdrawing group.

For 2-chlorobenzoic acid, absorption maxima are observed around 229 nm and 278 nm synhet.com. For 4-chlorobenzoic acid, similar absorptions are noted nist.gov. The presence of the butoxy group at the 4-position is expected to cause a bathochromic (red) shift of these bands due to its electron-donating nature, which extends the conjugation. The exact λmax values would be sensitive to the solvent used due to solvatochromic effects.

Electronic TransitionExpected λmax Range (nm)Description
π → π230 - 250Primary absorption band of the substituted benzene ring.
π → π270 - 290Secondary absorption band (B-band) of the benzene ring, often showing fine structure.

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, as carboxylic acids can be too polar for direct GC analysis. A common derivatization technique is esterification, for example, to form the methyl ester.

The gas chromatograph separates the derivatized analyte from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectra for each eluting component, allowing for their identification. The retention time from the GC provides an additional layer of identification. The mass spectrum obtained from GC-MS would exhibit a fragmentation pattern similar to that discussed in the HRMS section, which can be compared against spectral libraries for confirmation. This technique is invaluable for assessing the purity of a sample and identifying any volatile impurities.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is a common separation technique, where the analyte is separated based on its hydrophobicity.

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often results in a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing structural information. LC-MS is a sensitive and selective method for determining the purity of this compound and for identifying any non-volatile impurities or degradation products. For instance, a method for analyzing benzoic acid in beverages used a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol, with detection in negative ion mode chemicalbook.comresearchgate.net. A similar setup could be optimized for this compound.

High Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of aromatic carboxylic acids, including this compound. helixchrom.comhelixchrom.com The method's robustness and high resolution make it ideal for analyzing complex mixtures and determining the purity of synthesized compounds. ekb.eg For substituted benzoic acids, reversed-phase HPLC is the most common approach. ekb.egusda.gov

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 or RP-Amide column, is used in conjunction with a polar mobile phase. sigmaaldrich.comsigmaaldrich.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comvu.edu.au To ensure good peak shape and reproducibility for acidic analytes like this compound, the mobile phase is usually acidified with additives such as trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comvu.edu.au This suppresses the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks.

Detection is commonly performed using a UV detector, as the benzene ring in the benzoic acid structure provides strong chromophores. usda.govsigmaaldrich.com The selection of the detection wavelength is critical for sensitivity and is typically set near the absorbance maximum of the analyte, often in the range of 220-280 nm. usda.govsigmaaldrich.comsigmaaldrich.com The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, including any impurities. ekb.eg

Below is a table summarizing typical HPLC conditions used for the analysis of related benzoic acid derivatives, which are applicable to this compound.

Interactive Table 1: Typical HPLC Parameters for Analysis of Substituted Benzoic Acids

Parameter Condition Rationale / Application Source
Column Ascentis® C18, 5 µm, 15 cm x 4.6 mm General purpose reversed-phase column suitable for a wide range of aromatic compounds. sigmaaldrich.com
Ascentis® RP-Amide, 5 µm, 15 cm x 4.6 mm Offers alternative selectivity compared to C18, which can be useful for separating closely related isomers. sigmaaldrich.com
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile Gradient or isocratic elution. TFA is an ion-pairing agent that improves peak shape for acids. sigmaaldrich.com
A: 10mM TFA in water; B: 10 mM TFA in acetonitrile Provides consistent pH and ionic strength for reproducible retention times. sigmaaldrich.com
Flow Rate 1.0 mL/min Standard flow rate for analytical columns with a 4.6 mm internal diameter. sigmaaldrich.comsigmaaldrich.com
Temperature 30-35 °C Controlled temperature ensures stable and reproducible retention times. sigmaaldrich.comsigmaaldrich.com
Detection UV at 220 nm Wavelength suitable for detecting the aromatic ring system in benzoic acid derivatives. sigmaaldrich.comsigmaaldrich.com

| Injection Vol. | 10 µL | A standard volume for analytical HPLC injections. | sigmaaldrich.comsigmaaldrich.com |

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, other advanced analytical techniques provide complementary information regarding the elemental composition and purity of this compound.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. rsc.org For this compound, CHN analysis is particularly relevant for confirming its empirical formula (C₁₁H₁₃ClO₃) and assessing its purity. The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000°C). rsc.orgtamu.edu

During this combustion process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or nitrogen oxides (N₂/NOx). rsc.orgtamu.edu These combustion products are then carried by an inert gas, such as helium, through a separation column (gas chromatography) and quantified by a thermal conductivity detector (TCD). tamu.eduazom.com The experimental weight percentages of C and H are then compared against the theoretically calculated values from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Interactive Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₃ClO₃)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 11 132.121 57.78%
Hydrogen (H) 1.008 13 13.104 5.73%
Chlorine (Cl) 35.453 1 35.453 15.51%
Oxygen (O) 15.999 3 47.997 20.99%

| Total | | | 228.675 | 100.00% |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. creative-proteomics.comlibretexts.org It is particularly well-suited for the analysis of charged species, such as the carboxylate anion of this compound. nih.gov The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under an applied high voltage. nvkc.nlsciex.com

For aromatic carboxylic acids, a co-electroosmotic CZE method with direct UV detection can be employed. nih.gov In this setup, the BGE might contain a phosphate (B84403) buffer to maintain a stable pH and a quaternary ammonium salt which can act as an electroosmotic flow modifier. nih.gov Analytes are separated based on their differential electrophoretic mobilities and detected as they pass a window in the capillary, typically by UV absorbance. nih.govnvkc.nl CZE offers advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. creative-proteomics.comusp.org

Interactive Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Conditions for Aromatic Carboxylic Acids

Parameter Condition Rationale / Application Source
Capillary Fused-silica Standard material for CZE, offering good optical transparency for UV detection. nvkc.nl
Background Electrolyte (BGE) 30 mM Phosphate buffer Maintains a constant pH to ensure consistent ionization and mobility of the analyte. nih.gov
20 mM Ammonium Hydrogen Carbonate A volatile buffer suitable for coupling CZE with mass spectrometry (MS). nih.gov
Applied Voltage 15-25 kV High voltage drives the electrophoretic and electroosmotic flow for separation. sciex.com
Temperature 20-25 °C Controlled temperature ensures reproducible migration times by maintaining buffer viscosity. researchgate.net
Detection Direct UV at 190 nm Allows for the detection of various aromatic and carboxylic acid compounds. nih.gov

| Injection | Hydrodynamic or Electrokinetic | Methods for introducing a small plug of the sample into the capillary. | creative-proteomics.com |

Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., Diastereomeric Derivatization)

Chemical derivatization is a strategy employed to modify an analyte to enhance its analytical properties. nih.gov For carboxylic acids like this compound, derivatization can overcome issues such as poor chromatographic retention, low detection sensitivity, or the inability to separate enantiomers. nih.gov The most common reaction for derivatizing carboxylic acids is amidation. nih.gov

A key application of derivatization is in the analysis of chiral compounds. bath.ac.uk If this compound were to contain a stereocenter, or if it were used in asymmetric synthesis, determining its enantiomeric purity would be crucial. Diastereomeric derivatization is a powerful technique for this purpose. researchgate.net This method involves reacting the enantiomeric mixture of the analyte with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). bath.ac.uk This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. bath.ac.uk

Diastereomers have different physical properties and can therefore be separated and quantified using standard achiral analytical techniques like HPLC or NMR spectroscopy. researchgate.netresearchgate.net For carboxylic acids, chiral amines or alcohols are often used as CDAs to form diastereomeric amides or esters, respectively. tcichemicals.com The choice of CDA is critical; it should react quantitatively without causing racemization and should impart properties that allow for clear separation and sensitive detection of the resulting diastereomers. nanobioletters.com For instance, a CDA containing a fluorophore can be used to create highly fluorescent diastereomers, enabling trace-level analysis by fluorescence-detection HPLC. nih.gov

Interactive Table 4: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

Chiral Derivatizing Agent (CDA) Functional Group Reacted Resulting Derivative Analytical Technique Source
(R, R)-1,2-diphenylethylenediamine Carboxylic Acid Diastereomeric Amides ¹³C NMR Spectroscopy researchgate.netresearchgate.net
(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol Carboxylic Acid Diastereomeric Esters Reversed-Phase HPLC with Fluorescence Detection nih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) Amino Acids (as example) Diastereomeric Amides Ion Mobility Mass Spectrometry biorxiv.org

Theoretical and Computational Chemistry of 4 Butoxy 2 Chlorobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For 4-Butoxy-2-chlorobenzoic acid, these methods can elucidate the preferred three-dimensional arrangement of atoms, the distribution of electrons within the molecule, and the energies of its molecular orbitals. Such information is crucial for understanding its reactivity and interactions with other molecules.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and the basis set is critical for obtaining reliable results.

For molecules like this compound, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly employed. semanticscholar.org These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, which often improves the accuracy of the calculations. The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for benzoic acid derivatives. researchgate.netscirp.org The additional symbols in this notation indicate the inclusion of polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) on both, which are important for accurately describing the electron distribution, especially in systems with lone pairs and for calculating properties like vibrational frequencies. researchgate.net

A detailed investigation into related ortho-substituted chlorobenzoic acids has utilized DFT to analyze their potential energy landscapes. uc.pt Such studies provide a robust framework for understanding the conformational preferences of this compound.

Ab-initio Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is a foundational ab-initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. researchgate.net While computationally less demanding than more advanced correlated methods, HF theory neglects electron correlation, which can affect the accuracy of the results. However, it often provides a good starting point for more sophisticated calculations and can yield qualitatively correct molecular geometries. For substituted benzoic acids, HF calculations, typically with a basis set like 6-31G*, have been used to perform vibrational spectral analyses. rasayanjournal.co.in Comparing HF results with those from DFT and experimental data allows for a comprehensive assessment of the theoretical models. researchgate.net

Geometry Optimization and Conformational Landscape Analysis

The geometry of this compound is not static; the butoxy side chain and the carboxylic acid group can rotate around their single bonds, leading to different conformers. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. By performing these calculations, the most stable conformer(s) of the molecule can be identified.

For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. uc.pt The interaction between the ortho chloro substituent and the butoxy group with the carboxylic acid moiety will significantly influence the conformational landscape. A systematic search of the potential energy surface, by rotating the dihedral angles of the butoxy chain and the carboxylic acid group, would reveal the various low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C-O (butoxy)1.360
C=O (carboxyl)1.210
C-O (carboxyl)1.355
O-H (carboxyl)0.970
C-C-Cl Angle121.5
C-C-O (butoxy) Angle118.0
O=C-O Angle122.5
C-O-H Angle108.0

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from geometry optimization calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and properties.

Computational Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. arxiv.orgcore.ac.uk Computational methods can predict the frequencies and intensities of these vibrations, providing a theoretical spectrum that can be compared with experimental results. rasayanjournal.co.in These calculations are typically performed after a geometry optimization, as the vibrational frequencies are determined from the second derivatives of the energy with respect to the atomic positions.

For substituted benzoic acids, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after the application of a scaling factor to account for anharmonicity and other systematic errors in the calculations. researchgate.netscirp.org A detailed vibrational analysis of this compound would involve calculating the frequencies of all normal modes and characterizing them based on the atomic motions involved, such as C-H stretches, C=O stretches, and ring breathing modes.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch3450~3400-2400 (broad)Carboxylic acid O-H stretching
C-H Stretch (Aromatic)3080~3100-3000Aromatic C-H stretching
C-H Stretch (Aliphatic)2960, 2875~2960, 2870Butoxy group C-H stretching
C=O Stretch1710~1700Carboxylic acid C=O stretching
C-C Stretch (Ring)1600, 1580~1600, 1580Aromatic ring C-C stretching
C-O Stretch (Butoxy)1250~1250Aryl-alkyl ether C-O stretching
C-Cl Stretch750~750C-Cl stretching

Note: The data in this table is for illustrative purposes and represents typical values for similar compounds.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. nih.gov The prediction of NMR chemical shifts typically involves calculating the magnetic shielding tensors for each nucleus in the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

For this compound, predicting the chemical shifts of the aromatic protons and carbons would be particularly useful for confirming the substitution pattern on the benzene ring. The chemical shifts of the protons and carbons in the butoxy group would also be predicted to aid in their assignment. Discrepancies between predicted and experimental chemical shifts can sometimes highlight interesting electronic or conformational effects within the molecule. nih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
-COOH11.0 - 13.0
Aromatic H6.9 - 8.0
-OCH₂-4.1
-CH₂-1.8
-CH₂-1.5
-CH₃1.0
¹³C NMR
-COOH168
C-Cl135
C-OBu160
Aromatic C115 - 132
-OCH₂-68
-CH₂-31
-CH₂-19
-CH₃14

Note: These chemical shift ranges are representative and would be refined by specific calculations for the optimized geometry of the molecule.

Electronic Structure and Reactivity Descriptors

Electronic structure and reactivity descriptors are fundamental computational tools used to predict and explain the chemical behavior of molecules. For this compound, these descriptors help in identifying the most reactive sites, understanding the molecule's stability, and predicting its susceptibility to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.comwikipedia.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability and lower reactivity. wikipedia.org

Computational studies on analogous compounds, such as various chlorobenzoic acids, have been performed to determine these values. For instance, DFT calculations on 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have shown how substituents influence the HOMO-LUMO energies and, consequently, the charge transfer within the molecules. nih.gov Similarly, studies on 3-chlorobenzoic acid have utilized HOMO-LUMO analysis to calculate reactivity descriptors like chemical hardness and potential. nih.gov Based on these related studies, the electronic properties of this compound can be inferred. The electron-donating butoxy group at the para position is expected to raise the HOMO energy level, while the electron-withdrawing chloro and carboxyl groups would lower the LUMO energy. This combination would likely result in a relatively moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.

Table 1: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound (Note: These are illustrative values based on trends observed in similar substituted benzoic acids.)

ParameterSymbolPredicted Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.90Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.95Electron-accepting ability
HOMO-LUMO Energy GapΔE4.95Chemical reactivity and stability
Ionization PotentialIP6.90Energy to remove an electron
Electron AffinityEA1.95Energy released when gaining an electron
Chemical Hardnessη2.475Resistance to change in electron configuration
Chemical Potentialµ-4.425Electron escaping tendency
Electrophilicity Indexω3.95Propensity to accept electrons

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within a molecule. aip.org

Hyperconjugation involves the interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2). uni-muenchen.de A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis would reveal key intramolecular interactions:

Interactions involving the butoxy group: The lone pairs on the oxygen atom of the butoxy group can delocalize into the antibonding π* orbitals of the benzene ring, contributing to the resonance stabilization.

Interactions involving the chloro group: The lone pairs on the chlorine atom can also participate in delocalization with the ring's π* system.

Interactions involving the carboxyl group: Significant delocalization is expected within the carboxyl group itself (between the oxygen lone pairs and the C=O π* orbital) and between the carboxyl group and the aromatic ring.

Table 2: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Illustrative)Interaction Type
LP (Obutoxy)π* (Cring-Cring)~15-25p-π conjugation, charge delocalization
LP (Cl)π* (Cring-Cring)~2-5p-π conjugation, charge delocalization
π (Cring-Cring)π* (C=Ocarboxyl)~10-20π-π* conjugation, charge delocalization
LP (Ocarboxyl)π* (C=Ocarboxyl)>50Intragroup resonance

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting how molecules will interact and for identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). Green and yellow areas represent intermediate or near-zero potential. researchgate.net

In the case of this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, prone to electrophilic attack, would be concentrated around the electronegative oxygen atoms of the carboxyl and butoxy groups, as well as the chlorine atom. The π-system of the aromatic ring would also exhibit negative potential above and below the plane of the ring.

Positive Potential (Blue): This region, susceptible to nucleophilic attack, would be most prominent around the acidic hydrogen of the carboxyl group. The hydrogen atoms of the butoxy chain and the aromatic ring would also show some degree of positive potential.

Computational studies on related molecules like 3-chlorobenzoic acid and other substituted benzoic acids have effectively used MEP maps to identify reactive sites and understand intermolecular interactions. nih.govresearchgate.net These analyses confirm that the most negative regions are typically located on oxygen atoms, making them prime targets for electrophiles. researchgate.net

The Fukui function, a concept rooted in Density Functional Theory (DFT), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to different types of attack. nih.govwikipedia.org It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org

There are three main types of condensed Fukui functions used to predict reactivity at an atomic site:

fk+: For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule and its anion. A high value indicates a good site for a nucleophile to attack. nih.govsemanticscholar.org

fk-: For electrophilic attack (electron donation), calculated from the difference in electron density between the neutral molecule and its cation. A high value indicates a site prone to attack by an electrophile. nih.govsemanticscholar.org

fk0: For radical attack, which is the average of fk+ and fk-.

For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group would influence the Fukui functions. Theoretical studies on substituted benzoic acids show that electron-withdrawing groups increase acidity and modify the reactivity of the aromatic ring. nih.govsemanticscholar.org The Fukui function would likely predict that the carbonyl carbon of the carboxylic acid and certain carbons on the aromatic ring are the primary sites for nucleophilic attack (high fk+). Conversely, the oxygen atoms and the π-system of the ring would be the most probable sites for electrophilic attack (high fk-). semanticscholar.org

Table 3: Predicted Fukui Function Indices for Selected Atoms in this compound (Note: These values are qualitative predictions based on the electronic effects of the substituents.)

AtomPredicted fk+ (for Nucleophilic Attack)Predicted fk- (for Electrophilic Attack)Rationale
C (carbonyl)HighLowElectron-deficient due to adjacent oxygens
O (carbonyl)LowHighHigh electron density, lone pairs
O (hydroxyl)LowHighHigh electron density, lone pairs
C (ring, bonded to Cl)Moderate-HighLowInductive effect of Cl
C (ring, bonded to COOH)Moderate-HighLowElectron-withdrawing effect of COOH
C (ring, ortho to butoxy)LowModerate-HighElectron-donating effect of butoxy

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics and feasibility.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the methodologies for such investigations are well-established. DFT methods are commonly used to model reaction pathways, such as esterification, decarboxylation, or substitution reactions involving the aromatic ring. nih.gov

For example, a computational study of the esterification of the carboxylic acid group would involve modeling the approach of an alcohol molecule. researchgate.netdnu.dp.ua The calculations would aim to:

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For esterification, this would likely be the tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the carbonyl carbon. dnu.dp.ua

Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Analyze the Reaction Pathway: Trace the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.

Studies on the reaction of benzoic acid with various radicals have demonstrated how these computational approaches can elucidate complex atmospheric degradation pathways, providing detailed information on reaction barriers and product formation. nih.gov Similar methods could be applied to understand the synthesis, degradation, or metabolic pathways of this compound, offering molecular-level insights that are often inaccessible through experimental means alone.

Thermodynamic Property Predictions (e.g., enthalpies, Gibbs energies) for Related Systems

Due to a lack of direct experimental data for this compound in the reviewed literature, its thermodynamic properties are best estimated by examining trends in structurally similar compounds. Computational chemistry, alongside experimental data for related molecules, provides a framework for these predictions. The primary related systems for this analysis are substituted benzoic acids, particularly those with chloro and alkoxy functional groups.

Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property. For substituted benzoic acids, this value is influenced by the nature and position of the substituents on the benzene ring.

Table 1: Experimental and Calculated Gas-Phase Enthalpies of Formation for Related Benzoic Acid Derivatives at T = 298.15 K

Compound Experimental ΔfH°m (g) (kJ·mol⁻¹) Computational Method Calculated ΔfH°m (g) (kJ·mol⁻¹)
2-iso-Butoxybenzoic acid - G3MP2 -
3-iso-Butoxybenzoic acid - G3MP2 -
4-iso-Butoxybenzoic acid - G3MP2 -
2-Methoxybenzoic acid - G3MP2 -
2-Chlorobenzoic acid - - -

For alkoxy-substituted benzoic acids, there is a noted discrepancy between theoretical and experimental values for ortho-substituted compounds, a trend that may also apply to this compound researchgate.net. The interaction between the substituents on the benzene ring is a critical factor in determining the enthalpy of formation nih.gov.

Gibbs Free Energies of Solvation and Ionization

The Gibbs free energy (ΔG) provides insight into the spontaneity of processes like solvation and ionization. For benzoic acid and its derivatives, these thermodynamic parameters have been evaluated in various solvent systems.

Studies on benzoic acid, 2-chlorobenzoic acid, and 4-chlorobenzoic acid in ethanol-water mixtures have shown that solubility and solvation behaviors increase with temperature and the mole fraction of ethanol (B145695) jbiochemtech.com. The free energy of solvation is a key parameter determined in such studies jbiochemtech.com.

The ionization of substituted benzoic acids in aqueous solutions is another area where thermodynamic properties have been investigated. There are established linear relationships between the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ionization for many substituted benzoic acids cdnsciencepub.com. The Hammett equation has been shown to effectively account for the ionization constants over a range of temperatures for these acids cdnsciencepub.comingentaconnect.com.

Table 2: Standard Enthalpies of Ionization for Selected Benzoic Acids at 298 K

Compound ΔH°i (cal·mol⁻¹)
Benzoic acid 114 ± 25
m-Nitrobenzoic acid 381 ± 30
m-Methoxybenzoic acid 49 ± 35
m-Methylbenzoic acid 70 ± 30

Source: Adapted from calorimetric measurements. The uncertainty values are as reported in the original study cdnsciencepub.com.

These values illustrate how different substituents affect the thermodynamics of ionization. It is expected that the butoxy and chloro groups on this compound would similarly influence its ionization thermodynamics.

Phase Transition Thermodynamics

The enthalpies of sublimation and fusion are important for understanding the phase behavior of a compound. For various halobenzoic acids, these properties have been critically evaluated through both experimental measurements and computational methods nist.gov. A comprehensive thermochemical study of methyl-nitro-benzoic acids involved measuring combustion energies to derive enthalpies of formation for the crystal phase and determining sublimation enthalpies from vapor pressure-temperature dependencies nih.gov.

Modeling approaches like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been successfully used to describe the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids nih.govresearchgate.net. This indicates that such computational models could be applied to predict the solubility and phase equilibria of this compound.

Future Research Directions and Unexplored Avenues for 4 Butoxy 2 Chlorobenzoic Acid

Development of Novel and Efficient Synthetic Routes

Current synthetic methods for 4-Butoxy-2-chlorobenzoic acid are not extensively documented in publicly accessible literature, suggesting that they may rely on conventional, multi-step processes. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of late-stage C-H activation techniques. nih.gov For instance, iridium-catalyzed C-H ortho-amination of benzoic acid derivatives has been demonstrated as a robust method for introducing functional groups with high regioselectivity. nih.gov Applying a similar strategy to a more accessible precursor, such as 4-butoxybenzoic acid, could provide a direct route to introducing the chloro substituent at the C2 position, thereby streamlining the synthesis.

Furthermore, transition-metal-catalyzed cross-coupling reactions could offer novel disconnections. For example, a palladium-catalyzed coupling of a suitable 2-chloro-4-hydroxybenzoic acid derivative with a butyl halide or sulfonate could be investigated. The optimization of reaction conditions, including catalyst, ligand, base, and solvent, would be crucial for achieving high yields and purity.

The development of flow chemistry processes for the synthesis of this compound also represents a significant opportunity. Flow reactors can offer improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability.

Potential Synthetic Strategy Key Advantages Precursors
Late-stage C-H chlorinationHigh atom economy, reduced step count4-Butoxybenzoic acid
Palladium-catalyzed etherificationModular approach, potential for diversification2-Chloro-4-hydroxybenzoic acid, Butyl bromide
Flow chemistry synthesisImproved safety, scalability, and controlTo be determined based on optimized batch reaction

Exploration of Underutilized Chemical Transformations

The reactivity of this compound is largely unexplored. The interplay between the electron-donating butoxy group and the electron-withdrawing chloro and carboxylic acid groups could lead to unique chemical behavior. Future research should focus on exploring underutilized chemical transformations to unlock the synthetic potential of this molecule.

One area of interest is the functionalization of the aromatic ring through electrophilic aromatic substitution. The directing effects of the existing substituents would need to be carefully studied to predict the regioselectivity of reactions such as nitration, halogenation, and acylation. The carboxylic acid group is a meta-director, while the butoxy and chloro groups are ortho, para-directors. Understanding the dominant directing effects will be key.

Additionally, the carboxylic acid moiety can serve as a handle for a variety of transformations. Esterification with different alcohols can be performed to generate a library of ester derivatives. firsthope.co.in Amidation reactions with various amines would lead to the corresponding benzamides. Furthermore, the carboxylic acid could be reduced to an alcohol or converted to an acyl halide, opening up a wide range of subsequent chemical modifications.

The potential for the chloro substituent to participate in nucleophilic aromatic substitution reactions should also be investigated, although the presence of the deactivating carboxylic acid group might render this challenging.

Advanced Characterization Methodologies and Techniques

A thorough characterization of this compound using advanced analytical techniques is essential for a complete understanding of its properties. While basic analytical data may exist, a comprehensive spectroscopic and structural analysis is lacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be employed for unambiguous assignment of all proton and carbon signals. researchgate.netsemanticscholar.org Solid-state NMR could also provide valuable information about the crystalline form and intermolecular interactions. researchgate.netacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns, providing insights into the molecule's structure and stability.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This would be invaluable for understanding its physical properties and for computational modeling. firsthope.co.in

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, aided by computational predictions, would allow for a complete assignment of the vibrational modes. asianjournalofphysics.com

Analytical Technique Information to be Gained
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity
Solid-State NMRCrystalline form, intermolecular interactions
High-Resolution Mass SpectrometryElemental composition, fragmentation patterns
X-ray CrystallographyMolecular geometry, bond lengths and angles, packing
IR and Raman SpectroscopyVibrational modes, functional group identification

Deeper Insight into Structure-Reactivity Correlations

Understanding the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. Computational chemistry, specifically Density Functional Theory (DFT), can provide deep insights into its electronic structure and reactivity. semanticscholar.orgnih.gov

DFT calculations can be used to determine various molecular properties, including optimized geometry, atomic charges, and frontier molecular orbital (HOMO and LUMO) energies. researchgate.net The distribution of electron density and the energies of the HOMO and LUMO can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational studies can be employed to model reaction mechanisms and transition states for various chemical transformations. This can help in understanding the regioselectivity of reactions and in optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) studies could also be undertaken if a series of related analogs with measured biological or chemical properties were to be synthesized. dergipark.org.trnih.govchitkara.edu.in Such studies could identify key structural features that correlate with a particular activity, guiding the design of new compounds with enhanced properties.

Computational Method Predicted Properties and Insights
Density Functional Theory (DFT)Optimized geometry, electronic properties, reaction mechanisms
Molecular Dynamics (MD)Conformational analysis, solvent effects
QSAR (with sufficient data)Correlation of structural features with activity/reactivity

Applications of Machine Learning and AI in Predicting Chemical Behavior and Synthesis Pathways

Property Prediction: ML models can be trained on large datasets of chemical compounds to predict a wide range of properties, such as solubility, toxicity, and spectroscopic data. acs.orgmit.edu While a specific model for this compound would require relevant training data, existing pre-trained models could provide initial estimates for some of its physicochemical properties.

Reaction Outcome Prediction: ML models are also being developed to predict the outcome of chemical reactions, including the expected yield and potential side products. For any proposed synthesis of this compound, such models could be used to evaluate the feasibility of different reaction steps and to identify potential challenges.

The application of these computational tools has the potential to significantly accelerate the research and development process for this compound and its derivatives.

Q & A

Q. Advanced

  • X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs (e.g., a = 3.96 Å, b = 22.67 Å for analogous compounds) .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} spectra identify substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups).
  • DFT calculations : Predict electronic distributions and reactive sites using SMILES/InChI descriptors (e.g., PubChem-based models) .

How do steric and electronic effects of substituents influence the reactivity of this compound?

Advanced
The butoxy group (-OCH2_2CH2_2CH2_2CH3_3) acts as an electron-donating group, increasing electron density on the aromatic ring, while the chloro substituent (-Cl) withdraws electrons. This combination creates regioselective reactivity in electrophilic substitutions. Computational studies (e.g., Fukui indices) can map nucleophilic/electrophilic regions, guiding derivatization strategies .

What safety protocols are critical for handling this compound in laboratory environments?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Analogous chlorobenzoic acids require similar precautions .

How can computational modeling predict the physicochemical properties of this compound?

Q. Advanced

  • Solubility parameters : COSMO-RS simulations estimate solubility in organic/aqueous mixtures.
  • LogP calculations : Predict lipophilicity using fragment-based methods (e.g., Ghose-Crippen).
  • Thermal stability : Molecular dynamics (MD) models assess decomposition thresholds (e.g., melting points >200°C for related benzoic acids) .

What experimental strategies resolve contradictions in reported solubility data for this compound?

Q. Advanced

  • Phase diagrams : Construct ternary plots (solute-solvent-antisolvent) to identify optimal conditions.
  • High-throughput screening : Test solubility across solvent libraries (e.g., DMSO, THF, ethyl acetate) using UV-Vis spectroscopy.
  • Temperature-dependent studies : Measure solubility at 25°C, 40°C, and 60°C to model van’t Hoff relationships .

How does the steric bulk of the butoxy group affect intermolecular interactions in solid-state structures?

Advanced
Crystal packing analysis of analogous compounds (e.g., 4-amino-2-chlorobenzoic acid) reveals that bulky substituents reduce π-π stacking interactions but enhance van der Waals contacts. Hydrogen bonding between carboxylic acid groups dominates lattice stability, with O-H···O distances ~1.8–2.0 Å .

What catalytic systems enhance the efficiency of synthesizing this compound derivatives?

Q. Advanced

  • Palladium catalysts : Enable Suzuki-Miyaura couplings for aryl-aryl bond formation.
  • Acid chlorides : Use SOCl2_2 or PCl5_5 to activate carboxylic acid groups for nucleophilic substitution.
  • Microwave-assisted synthesis : Reduces reaction times for halogenation steps (e.g., 30 minutes vs. 12 hours conventional) .

How can researchers mitigate degradation of this compound under storage conditions?

Q. Basic

  • Storage : Airtight containers under inert gas (N2_2 or Ar) at 4°C.
  • Light sensitivity : Use amber glassware to prevent photodegradation.
  • Stability testing : Monitor via HPLC-UV at 254 nm for decomposition products (e.g., free benzoic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.